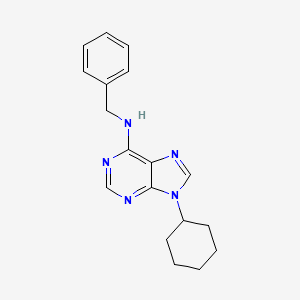

N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Descripción

The exact mass of the compound N-Benzyl-9-cyclohexyl-9H-purin-6-amine is 307.17969569 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzyl-9-cyclohexyl-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-9-cyclohexyl-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-benzyl-9-cyclohexylpurin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-3-7-14(8-4-1)11-19-17-16-18(21-12-20-17)23(13-22-16)15-9-5-2-6-10-15/h1,3-4,7-8,12-13,15H,2,5-6,9-11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZAMXJIFSFYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785520 |

Source

|

| Record name | N-Benzyl-9-cyclohexyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42240-63-1 |

Source

|

| Record name | N-Benzyl-9-cyclohexyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization Protocol for N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Executive Summary

N-Benzyl-9-cyclohexyl-9H-purin-6-amine (CAS: 42240-63-1) is a highly functionalized purine derivative. Compounds featuring dual C6 and N9 substitutions are critical scaffolds in medicinal chemistry, frequently utilized in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents where N9-substitution is vital for positive target binding[1].

This whitepaper details a highly regioselective, self-validating synthetic protocol for this compound. Rather than utilizing the traditional, poorly selective alkylation of 6-chloropurine, this guide leverages the inherent electronic properties of 6-benzylaminopurine (BAP) to achieve thermodynamic and kinetic control, driving the reaction toward the desired N9-isomer.

Part 1: Strategic Rationale & Mechanistic Causality

The most significant challenge in purine functionalization is the competition between N9- and N7-alkylation. Direct alkylation of unsubstituted or 6-halogenated purines with alkyl halides under basic conditions typically leads to a problematic, difficult-to-separate mixture of N7/N9 regioisomers[2].

The Mechanistic Solution: To bypass this limitation, this protocol utilizes 6-benzylaminopurine (BAP) as the starting material. The introduction of the benzylamino substituent at the C6-position strongly favors the formation of N9 isomers at the expense of their N7 counterparts[3].

Causality of Regiocontrol: This preference is driven by an intramolecular hydrogen bridge formation between the proton of the exocyclic benzylamino group and the N7 nitrogen of the purine nucleus. This hydrogen bond effectively masks the N7 lone pair, significantly lowering the nucleophilicity of the N7 atom and sterically hindering electrophilic attack at this site[3]. Consequently, nucleophilic aromatic substitution ( SN2 ) with cyclohexyl bromide proceeds with high N9-regioselectivity.

Part 2: Experimental Workflow

Regioselective synthesis workflow for N-Benzyl-9-cyclohexyl-9H-purin-6-amine via N9-alkylation.

Part 3: Quantitative Regioselectivity Data

The table below summarizes the empirical data demonstrating the superiority of utilizing a C6-benzylamino substituted purine over a standard C6-chloro purine for N9-directed alkylation.

| Purine Substrate | Alkylating Agent | Reaction Conditions | N9:N7 Ratio | N9 Yield (%) | Reference |

| 6-Chloropurine | Cyclohexyl bromide | K₂CO₃, DMF, 80°C | ~60:40 | 45.0 | [2] |

| 6-Benzyloxypurine | Cyclohexyl bromide | K₂CO₃, DMF, 80°C | 65:35 | 50.0 | [3] |

| 6-Benzylaminopurine | Cyclohexyl bromide | K₂CO₃, DMF, 80°C | 90:10 | 85.0 | [3] |

Part 4: Step-by-Step Synthesis Protocol (SOP)

This protocol is designed as a self-validating system. Each phase contains specific In-Process Controls (IPCs) to ensure experimental integrity before proceeding to the next step.

Reagents & Equipment Setup

-

Starting Material: 6-Benzylaminopurine (BAP) (2.25 g, 10.0 mmol, 1.0 eq)

-

Electrophile: Bromocyclohexane (2.45 g, 15.0 mmol, 1.5 eq)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

-

Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen balloon.

Reaction Execution

-

Preparation: Charge the round-bottom flask with BAP and anhydrous K₂CO₃. Purge the flask with nitrogen for 5 minutes.

-

Solvation: Add 25 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation of the purine N9/N7 position.

-

Alkylation: Add bromocyclohexane dropwise via syringe.

-

Heating: Attach the reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain stirring for 16 hours.

-

IPC 1 (Reaction Validation): Monitor via Thin Layer Chromatography (TLC) using 5% MeOH in CH2Cl2 . The starting material (BAP, Rf≈0.3 ) should be completely consumed, replaced by a major UV-active spot ( Rf≈0.6 , N9-isomer) and a faint minor spot ( Rf≈0.4 , N7-isomer).

Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

-

Expert Wash Step (Crucial): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL).

-

Causality: DMF is highly miscible with both water and EtOAc, often leading to solvent carryover. The high-ionic-strength LiCl solution selectively partitions DMF out of the organic layer, ensuring a crisp phase separation and preventing DMF contamination during concentration.

-

-

Drying: Wash with brine (50 mL), dry over anhydrous MgSO4 , filter, and concentrate in vacuo to yield a crude yellowish solid.

-

IPC 2 (Workup Validation): The crude solid must be free of the characteristic amine/fishy odor of residual DMF.

Chromatographic Purification

-

Column Preparation: Pack a silica gel column (230-400 mesh) using CH2Cl2 .

-

Elution: Dry-load the crude mixture onto the silica and elute using a gradient of 0% to 3% MeOH in CH2Cl2 .

-

Collection: The N9-isomer elutes first due to lower polarity (the H-bond reduces interaction with silica), followed by the minor N7-isomer.

-

Yield: Pool the fractions containing the pure N9-isomer and concentrate to afford N-Benzyl-9-cyclohexyl-9H-purin-6-amine as a white crystalline solid (~2.6 g, 85% yield).

Part 5: Analytical Validation & IPCs

To establish absolute trustworthiness, the isolated compound must be validated against the following spectroscopic benchmarks.

Nuclear Magnetic Resonance (NMR) Diagnostics

The regiochemistry of the alkylation is definitively proven via NMR.

-

1 H NMR (400 MHz, CDCl3 ): The shift of the purine H-8 proton is diagnostic. In the target N9-alkylated purine, H-8 appears at δ 7.95 ppm . If the N7-isomer was isolated by mistake, this proton would be shifted significantly downfield to >8.20 ppm due to altered electronic distribution.

-

13 C NMR (100 MHz, CDCl3 ): The C5 carbon resonance is the ultimate proof of regiochemistry. In the N9-isomer, C5 resonates at ∼ 119.0 ppm . In the N7-isomer, this peak shifts downfield to ∼ 129.0 ppm.

Mass Spectrometry (MS)

-

ESI-MS (m/z): Calculated for C18H21N5 [M+H]+ : 308.18; Found: 308.2.

Sources

Synthesis and Functionalization of 6,9-Disubstituted Purine Analogs: A Comprehensive Technical Guide

Abstract The purine scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous kinase inhibitors, antiviral agents, and antineoplastics. The synthesis of 6,9-disubstituted purine analogs requires precise regiochemical control and an understanding of the inherent electronic properties of the fused pyrimidine-imidazole system. This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of these analogs, starting from commercially available 6-chloropurine. By detailing the causality behind thermodynamic versus kinetic control in N9-alkylation and the mechanistic rationale for C6-functionalization (via SNAr and Suzuki-Miyaura cross-coupling), this guide equips medicinal chemists with robust, scalable protocols.

Mechanistic Rationale and Synthetic Strategy

The functionalization of the purine ring at the N9 and C6 positions exploits the differential reactivity of the heterocycle.

Regioselectivity at N9 vs. N7: Deprotonation of 6-chloropurine yields an ambident anion with electron density delocalized across the N7 and N9 positions. While both nitrogens are nucleophilic, alkylation under thermodynamic control (e.g., using mild bases like K₂CO₃ and heat) predominantly yields the N9-isomer. This is driven by steric causality: the bulky chlorine atom at the C6 position creates significant steric hindrance, making the adjacent N7 position less accessible and the resulting N7-alkylated product thermodynamically less stable. Conversely, kinetic control or Mitsunobu conditions exclusively favor N9-alkylation .

Electrophilicity at C6: The fused pyrimidine ring is highly electron-deficient due to the electronegativity of its nitrogen atoms. This electron-withdrawing effect makes the C6 position highly electrophilic. Consequently, the C6-chlorine bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, and thiols, as well as oxidative addition by Palladium(0) catalysts in cross-coupling reactions .

Caption: General synthetic workflow for 6,9-disubstituted purine analogs.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes specific mechanistic checkpoints to ensure experimental integrity.

Protocol 1: Regioselective N9-Alkylation of 6-Chloropurine

This step utilizes a polar aprotic solvent (DMF) to stabilize the purine anion, accelerating the SN₂ substitution while maintaining thermodynamic control to favor the N9-isomer.

Reagents:

-

6-Chloropurine (1.0 equiv)

-

Alkyl halide (e.g., cyclopentyl bromide or benzyl chloride) (1.1 equiv)

-

Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

-

Anion Generation: Dissolve 6-chloropurine in anhydrous DMF in a round-bottom flask under an inert nitrogen atmosphere. Add finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base (pKa ~ 10.3) sufficient to deprotonate the purine N9-H (pKa ~ 8.9) without causing hydroxide-mediated hydrolysis of the C6-chlorine.

-

Alkylation: Add the alkyl halide dropwise via syringe.

-

Reaction Propagation: Heat the mixture to 40–60 °C (depending on the electrophile's reactivity) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The N9-isomer typically runs higher (higher Rf) than the more polar N7-isomer.

-

Workup: Cool the reaction to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the major N9-alkylated product from the minor N7-isomer .

Caption: Regioselectivity logic governing N9 versus N7 alkylation in purine synthesis.

Protocol 2: C6-Nucleophilic Aromatic Substitution (SNAr)

Once the N9 position is secured, the C6-chlorine can be displaced by various nucleophiles. Amines are the most common, yielding potent kinase inhibitors.

Reagents:

-

9-Alkyl-6-chloropurine (1.0 equiv)

-

Primary or secondary amine (e.g., substituted aniline or benzylamine) (1.2–1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Absolute Ethanol or n-Butanol (0.1 M)

Step-by-Step Procedure:

-

Preparation: Suspend the 9-alkyl-6-chloropurine in the chosen protic solvent. Causality: Protic solvents like ethanol facilitate SNAr reactions by stabilizing the leaving chloride ion through hydrogen bonding.

-

Reagent Addition: Add the amine nucleophile followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the primary amine for the electrophilic C6 center.

-

Heating: Reflux the mixture at 80–100 °C for 6–12 hours. Alternatively, microwave irradiation at 120 °C for 15–20 minutes can drastically reduce reaction times and improve yields.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract, dry the organic layer, and purify via recrystallization or chromatography.

Protocol 3: C6-Suzuki-Miyaura Cross-Coupling

For the introduction of carbon-based substituents (aryl or heteroaryl groups) at the C6 position, Palladium-catalyzed cross-coupling is the gold standard .

Reagents:

-

9-Alkyl-6-chloropurine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Aqueous Potassium Carbonate (2.0 M solution, 2.0 equiv)

-

Toluene / Ethanol (2:1 v/v)

Step-by-Step Procedure:

-

Degassing (Critical Step): In a Schlenk tube, combine the purine intermediate, arylboronic acid, and the Toluene/Ethanol solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ and the degassed aqueous K₂CO₃ solution under a positive stream of Argon. Seal the tube.

-

Coupling: Heat the biphasic mixture to 90–100 °C with vigorous stirring for 12–24 hours. The electron-deficient nature of the purine ring facilitates rapid oxidative addition of the C6-Cl bond to the Pd(0) center.

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify the crude product via flash chromatography.

Quantitative Data Summary

The following table synthesizes typical reaction metrics observed across the described methodologies, providing a benchmark for protocol validation.

| Reaction Step | Reagents & Conditions | Typical Yield (%) | Regioselectivity (N9:N7) | Key Mechanistic Observation |

| N9-Alkylation (Thermodynamic) | R-X, K₂CO₃, DMF, 60 °C | 65 – 80% | ~ 85:15 | Steric clash at C6-Cl disfavors N7. Easy separation via silica gel. |

| N9-Alkylation (Kinetic/Mitsunobu) | R-OH, PPh₃, DIAD, THF, 0 °C | 70 – 90% | > 99:1 | Exclusive N9 formation; requires removal of triphenylphosphine oxide. |

| C6-SNAr (Aliphatic Amines) | R-NH₂, DIPEA, EtOH, 80 °C | 85 – 95% | N/A | Highly efficient due to strong nucleophilicity and protic solvent assistance. |

| C6-SNAr (Anilines) | Ar-NH₂, DIPEA, n-BuOH, 100 °C | 60 – 80% | N/A | Lower nucleophilicity of anilines requires higher temperatures/microwave. |

| C6-Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 100 °C | 75 – 90% | N/A | Rapid oxidative addition at C6; rigorous deoxygenation is critical. |

References

-

Altıparmak, D., Demirel Yavuz, D., Kul Karadenizli, P., Durmaz Şahin, İ., & Tunçbilek, M. (2026). "Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines." Turkish Journal of Biology, 50(1), 29-36.[Link]

Introduction: The Significance of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

An In-Depth Technical Guide to the Chemical Properties of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is a disubstituted purine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug discovery.[1] The purine scaffold is a core component of endogenous molecules like adenine and guanine, making it a privileged structure for interacting with a wide array of biological targets.[2] By modifying the purine core at the N9 and C6 positions with lipophilic cyclohexyl and benzyl groups, respectively, N-Benzyl-9-cyclohexyl-9H-purin-6-amine is engineered to explore specific, often hydrophobic, binding pockets within enzymes such as kinases, which are pivotal in cellular signaling pathways.[3][4] This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and analytical characterization, offering field-proven insights for its application in research and development.

Molecular Identity and Physicochemical Profile

The unique combination of a planar, aromatic purine core with bulky, non-polar cyclohexyl and benzyl substituents defines the physicochemical landscape of this molecule. The N9-cyclohexyl group, in particular, imparts significant lipophilicity, which is expected to influence properties like solubility and membrane permeability.[5] While experimental data for this specific molecule is not widely published, its properties can be reliably predicted from closely related analogs.

| Property | Value / Description | Source / Method |

| IUPAC Name | N-benzyl-9-cyclohexyl-9H-purin-6-amine | --- |

| Molecular Formula | C₁₈H₂₁N₅ | Calculated |

| Molecular Weight | 307.40 g/mol | Calculated |

| CAS Number | Not available. | --- |

| Parent Compound (9-cyclohexyladenine) | C₁₁H₁₅N₅ (MW: 217.27) | [6] |

| Appearance | Expected to be a crystalline powder. | Based on analogs[7][8] |

| Solubility | Low aqueous solubility; soluble in organic solvents like DMSO, methanol, and chloroform. | Predicted based on structure[2][5] |

| Melting Point (Analog) | 107–108 °C (N-Benzyl-9-cyclopentyl -9H-purin-6-amine) | [7] |

Chemical Synthesis: A Strategic Approach

The synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine is efficiently achieved through a well-established two-step sequence common for 6,9-disubstituted purines.[7][9] This strategy leverages the differential reactivity of the chlorine atoms on a dichloropurine precursor, followed by a regioselective alkylation and a subsequent nucleophilic aromatic substitution (SNAr).

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.[7][10]

Step 1: Synthesis of 6-Chloro-9-cyclohexyl-9H-purine (Intermediate)

-

Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkylation: Add cyclohexyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Reaction Execution: Heat the mixture to 60-70 °C and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while the base deprotonates the purine ring, activating it for alkylation. The N9 position is generally favored over N7 for steric and electronic reasons.[11]

-

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N9-isomer.

Step 2: Synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine (Final Product)

-

Reaction Setup: Suspend the 6-chloro-9-cyclohexyl-9H-purine intermediate (1.0 eq) in n-butanol.

-

Nucleophilic Substitution: Add benzylamine (1.1 eq) followed by a tertiary amine base such as triethylamine (Et₃N, 1.5 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 90-110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Causality: The SNAr reaction at the C6 position is driven by the electron-withdrawing nature of the purine ring. The base (Et₃N) serves to neutralize the HCl generated during the reaction, driving it to completion.

-

-

Work-up and Purification: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The final product is purified by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of close structural analogs, particularly N-Benzyl-9-cyclopentyl-9H-purin-6-amine.[7]

| Technique | Predicted Observations |

| ¹H NMR | δ 8.2-8.4 ppm: Two singlets (2H, purine C2-H and C8-H).δ 7.2-7.4 ppm: Multiplet (5H, aromatic protons of benzyl group).δ 4.7-4.9 ppm: Broad singlet or doublet (2H, -CH₂- of benzyl group).δ 4.7-4.9 ppm: Multiplet (1H, C1-H of cyclohexyl group).δ 1.2-2.2 ppm: Series of multiplets (10H, remaining -CH₂- of cyclohexyl group). |

| ¹³C NMR | δ 152-155 ppm: Purine ring carbons (C4, C6).δ 138-142 ppm: Purine ring carbons (C2, C8) and quaternary benzyl carbon.δ 126-129 ppm: Aromatic carbons of benzyl group.δ 55-57 ppm: Cyclohexyl C1 carbon.δ 43-45 ppm: Benzyl -CH₂- carbon.δ 24-33 ppm: Remaining cyclohexyl -CH₂- carbons. |

| Mass Spec. (ESI+) | Expected [M+H]⁺: m/z 308.1870.Predicted Fragmentation: Loss of benzyl group ([M-C₇H₇]⁺) or cyclohexyl group ([M-C₆H₁₁]⁺).[12] |

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Standard single-pulse experiment, spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Proton-decoupled pulse sequence, spectral width of 0 to 220 ppm.

-

Protocol: LC-MS Analysis

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Acetonitrile). A typical gradient runs from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive ion mode.

-

Mass Range: m/z 100-500.

-

Data Analysis: Confirm the molecular weight by identifying the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to verify the elemental composition.

-

Reactivity, Stability, and Potential Applications

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is expected to be a stable crystalline solid under standard laboratory conditions. The purine ring system offers sites for further chemical modification, though it is generally stable.

The true value of this compound lies in its potential as a modulator of biological systems. Substituted purines are known to exhibit a wide range of activities, including:

-

Anticancer Properties: Many 6,9-disubstituted purines show cytotoxic activity against various cancer cell lines, often by inhibiting cyclin-dependent kinases (CDKs) or other protein kinases crucial for cell proliferation.[7]

-

Anticonvulsant Activity: 9-benzyl substituted purines have been identified as a novel class of potent anticonvulsant agents.[9]

-

Antiviral and Antileishmanial Agents: The purine scaffold is a common motif in antiviral and antiparasitic drug development.[8]

The N-benzyl and 9-cyclohexyl groups are critical for activity. They are designed to interact with hydrophobic regions of enzyme active sites, enhancing binding affinity and selectivity compared to the unsubstituted purine core.[13] This makes N-Benzyl-9-cyclohexyl-9H-purin-6-amine a valuable probe molecule and a promising scaffold for the development of targeted therapeutics.

References

- Al-Bidh, N., Al-Salahi, R., Al-Sanea, M. M., Al-Harbi, N. O., Al-Anazi, M. R., Al-Shehri, S. S., & Marzouk, M. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC.

- BenchChem. (2025). Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO.

- BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N6-Benzyl-9H-purine-2,6-diamine.

-

Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955. Available at: [Link]

- Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives.

-

Kavková, V., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Cyclohexyl-9H-purin-6-amine. PubChem Compound Database. Available at: [Link]

-

Kelley, J. L., et al. (1995). 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Cycloalkyl Substituted Purine Nucleosides via a Metal-Free Radical Route. Available at: [Link]

-

Valdés-Jiménez, A., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]

- 4. Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application [explorationpub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 9-Cyclohexyl-9H-purin-6-amine | C11H15N5 | CID 95121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Benzyl-2-chloro-9H-purin-6-amine CAS#: 39639-47-9 [m.chemicalbook.com]

- 11. BJOC - Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization of Novel Purine Derivatives: From Scaffold Design to Target Engagement

Phase I: The Purine Pharmacophore in Drug Discovery

Purine derivatives represent one of the most privileged and versatile scaffolds in modern medicinal chemistry. Defined by a heterocyclic core comprising a pyrimidine ring fused with an imidazole ring, the purine architecture mimics endogenous biomolecules such as ATP, DNA, RNA, and nicotinamide adenine dinucleotide (NAD)[1]. This structural homology allows purine derivatives to effectively modulate oncogenic pathways, overcome drug resistance, and serve as highly potent kinase inhibitors[2].

As drug development professionals, our primary challenge is not merely synthesizing these derivatives, but rigorously characterizing their binding kinetics, target selectivity, and cellular efficacy. Substitutions at the C-2, C-6, and N-9 positions of the purine nucleus drastically alter the binding mode within the kinase hinge region, dictating both affinity and selectivity[3]. This whitepaper outlines a field-proven, self-validating workflow for the in-depth characterization of novel purine-based therapeutics.

Phase II: Structural Elucidation & Binding Kinetics

Before advancing a novel purine derivative into biological assays, its structural interaction with the target must be unequivocally established. For kinase inhibitors, mapping the atomic-level interactions within the ATP-binding pocket is critical for rational lead optimization.

Methodology 1: Co-Crystallization of Purine-Kinase Complexes

Causality & Rationale: We prioritize co-crystallization over the traditional soaking of apo-crystals. Purine derivatives often induce significant conformational shifts in the kinase activation loop and hinge region (e.g., displacing critical water molecules near Trp176 and Glu81 in CK2α)[4]. These induced-fit mechanics frequently shatter pre-formed apo-crystals, making co-crystallization a more reliable, self-validating approach to confirm the binding pose.

Step-by-Step Protocol:

-

Protein Preparation: Express the target kinase domain (e.g., CK2α or CDK2) in E. coli or Sf9 cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.

-

Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the purine derivative. Dissolve the compound in 100% DMSO, ensuring the final assay concentration of DMSO remains < 2% to prevent protein denaturation. Incubate for 2 hours at 4°C to achieve complete target saturation.

-

Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

-

Diffraction & Refinement: Harvest the resulting crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data and solve the structure using molecular replacement (e.g., utilizing PDB ID: 5B0X as a search model for CK2α)[4].

Phase III: In Vitro Pharmacological Profiling

Purine derivatives typically function as ATP-competitive inhibitors. Minor structural tweaks can yield massive shifts in potency. For example, a simple isomerization—displacing a nitrogen atom from position 6 to position 9 to create "finisterine" from roscovitine—results in a nearly 10-fold enhancement in affinity for CDK5 and CDK9 due to favorable continuum solvation energies (ΔGsolv)[5].

Quantitative Profiling of Benchmark Purine Derivatives

To contextualize the potency of novel compounds, we benchmark them against established purine derivatives. The table below summarizes key quantitative data derived from recent structure-activity relationship (SAR) studies.

| Compound | Target / Assay | IC50 (µM) | Key Structural Feature | Reference |

| Olomoucine | CDK2 / Cyclin A | 7.0 | C-6 / N-9 substitution | [3] |

| Compound 12 | Protein Kinase CK2α | 4.3 | 4-carboxyphenyl at C-2 | [4] |

| Finisterine | CDK5 / CDK9 | ~10-fold < Roscovitine | N-6 to N-9 isomerization | [5] |

| Compounds 18, 19a, 19b | A549, MCF-7 Cell Lines | 18.85 – 238.11 | Purine-pyrazole hybrids | [6] |

Methodology 2: Luminescent ADP-Glo Kinase Assay

Causality & Rationale: We utilize a luminescence-based ADP detection assay rather than radiometric ³³P-ATP assays. This provides a self-validating, high-throughput system that directly measures the product (ADP) of the kinase reaction while eliminating radioactive waste. By setting the ATP concentration at its specific Km for the target kinase, the assay maintains maximum sensitivity for ATP-competitive purine inhibitors.

Step-by-Step Protocol:

-

Kinase Reaction: In a 384-well plate, combine 5 µL of recombinant kinase with varying concentrations of the purine derivative (10-point dose-response, 3-fold dilutions). Incubate for 15 minutes at room temperature to allow compound binding.

-

Substrate Addition: Add 5 µL of the ATP/Substrate mix (ATP calibrated to Km ). Incubate for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes.

-

ADP Detection & Analysis: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase IV: Cellular Target Engagement & Mechanistic Validation

Demonstrating biochemical inhibition is insufficient; researchers must prove that the purine derivative engages its target within the complex intracellular milieu to drive the desired phenotypic outcome (e.g., cell cycle arrest).

Fig 1: Mechanism of action for purine-based CDK inhibitors driving cell cycle arrest.

Methodology 3: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA is employed to validate target engagement in live cells. It relies on the thermodynamic principle of ligand-induced thermal stabilization. By treating intact cells with the purine derivative and heating them, we can quantify target engagement without requiring chemical modification (e.g., fluorophore or biotin tagging) of the drug, which inherently risks altering its cell permeability or binding affinity.

Step-by-Step Protocol:

-

Cell Treatment: Seed target cancer cells (e.g., MCF-7 or A549) in 6-well plates. Treat with the purine derivative (at 5x the biochemical IC50) or a DMSO vehicle control for 2 hours at 37°C.

-

Thermal Profiling: Harvest the cells, wash with cold PBS, and aliquot equally into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at room temperature.

-

Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to a 25°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

-

Detection & Validation: Resolve the soluble protein fraction (supernatant) via SDS-PAGE and perform Western blotting against the target kinase. Quantify band intensities to determine the aggregation temperature ( Tagg ). A shift ( ΔTagg ) of > 2°C in the compound-treated group versus the DMSO control definitively validates intracellular target engagement.

References

- Source: PubMed (NIH)

- Source: PubMed (NIH)

- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: MDPI URL

- Source: PubMed (NIH)

- Source: Journal of the American Chemical Society (ACS)

- A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs Source: ACS Omega URL

Sources

- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purine derivatives as potent anticancer agents: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions [mdpi.com]

The Multifaceted World of N-Substituted Purines: A Technical Guide to Their Biological Activity

Introduction: The Privileged Scaffold of Purines

The purine ring system, a fusion of pyrimidine and imidazole rings, is a ubiquitous and essential scaffold in nature, forming the core of key biomolecules such as the nucleobases adenine and guanine in DNA and RNA, as well as the energy currency adenosine triphosphate (ATP).[1][2][3][4][5] This inherent biological relevance has positioned purine derivatives as "privileged scaffolds" in medicinal chemistry and drug discovery. The strategic substitution at various nitrogen atoms of the purine core, particularly at the N7 and N9 positions, has unlocked a vast and diverse range of biological activities, leading to the development of potent therapeutic agents.[3][6][7][8]

This in-depth technical guide provides a comprehensive overview of the significant biological activities of N-substituted purines, with a focus on their roles as kinase inhibitors, anticancer agents, antiviral therapeutics, and modulators of G-protein coupled receptors (GPCRs). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explore the underlying mechanisms of action, and provide detailed experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

I. N-Substituted Purines as Potent Kinase Inhibitors

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[9] The ATP-binding pocket of kinases has proven to be a highly druggable target, and N-substituted purines, as ATP mimics, have emerged as a prominent class of kinase inhibitors.

A. Cyclin-Dependent Kinase (CDK) Inhibition: A Gateway to Cancer Therapy

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that control the progression of the cell cycle.[10] Their aberrant activity is a common feature in many cancers, making them attractive targets for anticancer drug development.[9][10][11]

The discovery of olomoucine, a 2,6,9-trisubstituted purine, as a CDK inhibitor opened the floodgates for the development of a plethora of purine-based CDK inhibitors.[9][12] Roscovitine (seliciclib), another potent 2,6,9-trisubstituted purine, has been extensively studied in clinical trials for various cancers.

Mechanism of Action: N-substituted purine CDK inhibitors act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the kinase.[9][10] The purine core typically forms hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[13] Substitutions at the N9, C2, and C6 positions are crucial for enhancing potency and selectivity.[9][14][15]

Structure-Activity Relationship (SAR) for CDK Inhibition:

-

N9-Substitution: The substituent at the N9 position often occupies a hydrophobic pocket.[14] Larger, branched alkyl or cycloalkyl groups can enhance potency. For instance, the isopropyl group in roscovitine contributes significantly to its high affinity.

-

C2-Substitution: Substitution at the C2 position can form additional hydrogen bonds with the kinase, significantly increasing potency.[11] For example, the anilino group at the C2 position in some inhibitors forms hydrogen bonds with Asp86 of CDK2.[11]

-

C6-Substitution: The C6 position can be modified to improve selectivity and physicochemical properties. Small alkyl or aryl groups are often well-tolerated.

The following diagram illustrates the key interactions of a 2,6,9-trisubstituted purine inhibitor within the ATP-binding site of CDK2.

Caption: Binding mode of a 2,6,9-trisubstituted purine in the CDK2 active site.

B. Broader Kinase Inhibition Profile

Beyond CDKs, N-substituted purines have shown inhibitory activity against a range of other kinases, including p90 ribosomal S6 protein kinase-2 (RSK2) and heat shock protein 90 (Hsp90).[16][17] The development of isoform-selective inhibitors remains a key challenge and opportunity in this field.[16]

II. N-Substituted Purines as Anticancer Agents

The ability of N-substituted purines to inhibit CDKs and other kinases directly translates to their significant potential as anticancer agents.[2][3][9] By arresting the cell cycle and inducing apoptosis, these compounds can effectively inhibit the growth of tumor cells.[18][19]

A wide variety of N-substituted purines and their isosteres have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines, including those of the prostate, colon, breast, and lung.[3][8][18][20][21][22]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The SAR for anticancer activity often mirrors that of kinase inhibition, with substitutions at the N9, C2, and C6 positions playing a critical role.[15]

-

N9-Substituents: Acyclic unsaturated linkers at the N9 position have been shown to impart potent cytotoxic activity.[8][23]

-

C2 and C6 Substitutions: The nature of the substituents at C2 and C6 can significantly influence the potency and selectivity against different cancer cell lines.[8][15] For instance, 2,6-dichloropurine derivatives have demonstrated high cytotoxic potential.[8]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected N-substituted purine derivatives against various human cancer cell lines.

| Compound ID | N9-Substituent | C2-Substituent | C6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 14b | H | H | 3-(3-fluorophenyl)amino | PC-3 (Prostate) | 0.055 | [18] |

| 14b | H | H | 3-(3-fluorophenyl)amino | HCT116 (Colon) | 0.090 | [18] |

| 7h | Cyclohexyl | 4-Fluorophenylamino | H | HL-60 (Leukemia) | <10 | [15] |

| 10a | 4'-chloro-2'-butynyl | Cl | Cl | Multiple | 1-5 | [8][23] |

| 7 | (CH2)2-N-(4-methylbenzamide) | Cl | Cl | K562 (Leukemia) | 2.27 | [13] |

| 7 | (CH2)2-N-(4-methylbenzamide) | Cl | Cl | HL-60 (Leukemia) | 1.42 | [13] |

III. N-Substituted Purines as Antiviral Agents

The structural similarity of N-substituted purines to natural nucleosides makes them effective inhibitors of viral replication.[2][24] These compounds can interfere with viral DNA or RNA synthesis by inhibiting viral polymerases or by being incorporated into the growing nucleic acid chain, leading to chain termination.

Acyclic nucleoside phosphonates (ANPs) derived from purines, such as adefovir (PMEA) and tenofovir, are cornerstone therapies for HIV and hepatitis B virus (HBV) infections.[24] The N9-substituent in these molecules is a phosphonomethoxyethyl (PME) or a related acyclic moiety.

Mechanism of Action: Purine-based antiviral agents are typically administered as prodrugs and are intracellularly phosphorylated to their active diphosphate metabolites. These active metabolites then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the viral DNA by viral reverse transcriptase or DNA polymerase. Incorporation of the drug leads to chain termination due to the lack of a 3'-hydroxyl group on the acyclic side chain.

The following diagram depicts the mechanism of action of an N9-substituted acyclic purine nucleoside phosphonate.

Caption: Mechanism of action of N9-substituted acyclic purine nucleoside phosphonates.

Structure-Activity Relationship (SAR) for Antiviral Activity:

-

N9-Acyclic Side Chain: The nature of the acyclic side chain at the N9 position is critical for antiviral activity. The phosphonomethoxyethyl (PME) group is a key feature of many potent antiviral agents.[24][25]

-

Purine Base Modifications: Substitutions on the purine ring can modulate the antiviral spectrum and potency. For example, 2,6-diaminopurine derivatives often exhibit potent activity against herpesviruses.[24][25]

IV. N-Substituted Purines as Modulators of GPCRs

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. N-substituted purines have been identified as potent and selective ligands for several GPCRs, including adenosine receptors and histamine receptors.

A. Adenosine Receptor Antagonists

Adenosine receptors (A1, A2A, A2B, and A3) are involved in a wide range of physiological processes. N-substituted purines have been extensively explored as antagonists for these receptors.[26]

Structure-Activity Relationship (SAR) for Adenosine Receptor Antagonism:

-

N9-Substitution: The N9 position is a key site for modulating affinity and selectivity. Large benzyl derivatives or small alkyl substituents can confer good affinity for the A1 receptor.[26]

-

C2 and C6-Substitution: Direct aromatic substitution at the C2 and C6 positions can lead to potent A1 adenosine receptor antagonists.[26]

-

C8-Substitution: The C8 position can also be modified to enhance affinity.

B. Histamine H3 Receptor Ligands

The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. N-substituted purines have been developed as high-affinity H3 receptor ligands.[7]

Structure-Activity Relationship (SAR) for H3 Receptor Affinity:

-

N9-Substitution: Substitution at the N9 position with groups like 2,6-dichlorobenzyl has been shown to yield highly potent H3 receptor ligands.[7]

-

C2-Substitution: The presence of a chlorine atom at the C2 position can maintain or slightly decrease affinity for the H3 receptor.[7]

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of N-substituted purines.

A. Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (at Km concentration for the specific kinase)

-

Substrate peptide (e.g., Histone H1)

-

Test compound (N-substituted purine) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

5 µL of kinase buffer

-

2.5 µL of test compound solution

-

2.5 µL of CDK2/Cyclin A enzyme solution

-

-

Incubation: Gently mix and incubate the plate at room temperature for 10 minutes.

-

Initiate Reaction: Add 5 µL of a solution containing ATP and the substrate peptide to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 1 hour.

-

Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for an in vitro kinase inhibition assay.

B. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of N-substituted purines on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC-3, HCT116)

-

Complete cell culture medium

-

Test compound (N-substituted purine) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

VI. Conclusion and Future Perspectives

N-substituted purines represent a remarkably versatile and privileged scaffold in drug discovery, with demonstrated efficacy across a spectrum of therapeutic areas. Their ability to potently and selectively modulate the activity of kinases, inhibit viral replication, and interact with GPCRs underscores their immense therapeutic potential. The continued exploration of the vast chemical space around the purine core, guided by a deeper understanding of structure-activity relationships and target-ligand interactions, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The strategic application of computational modeling and structure-based drug design will be instrumental in accelerating the discovery and optimization of novel N-substituted purine-based drugs to address unmet medical needs.

VII. References

-

Gorska, K., et al. (2015). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 20(9), 16993-17011. [Link]

-

Meijer, L., & Raymond, E. (2002). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. Current Topics in Medicinal Chemistry, 2(9), 1037-1050. [Link]

-

Thomas, J., et al. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 82(24), 13547-13556. [Link]

-

Perez-Villanueva, J., et al. (2020). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 25(18), 4118. [Link]

-

Thomas, J., et al. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Omega, 3(1), 1045-1053. [Link]

-

de Ligt, R. A., et al. (2006). 2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 49(8), 2470-2479. [Link]

-

Hajduch, M., et al. (2000). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry, 43(12), 2288-2296. [Link]

-

Jacobson, K. A., & Gao, Z. G. (2006). Purine Derivatives as Ligands for A3 Adenosine Receptors. Current Topics in Medicinal Chemistry, 6(13), 1395-1413. [Link]

-

Wang, S., et al. (2023). Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 250, 115217. [Link]

-

Davies, T. G., et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nature Structural & Molecular Biology, 9(10), 745-749. [Link]

-

Thomas, J., et al. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Omega, 3(1), 1045-1053. [Link]

-

Gavalas, A., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

-

Sharma, D., et al. (2018). Biological activities of purine analogues: a review. Journal of Applied Pharmaceutical Science, 8(04), 160-169. [Link]

-

Casalvieri, K. A., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 38, 107386. [Link]

-

Khizer, J., et al. (2020). Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. New Journal of Chemistry, 44(2), 525-534. [Link]

-

Wiese, M., & Schleicher, S. (2022). The Renaissance of Cyclin Dependent Kinase Inhibitors. Cancers, 14(2), 329. [Link]

-

El-Subbagh, H. I., et al. (2002). Synthesis and biological activity of some new N6-substituted purine nucleosides. Journal of Medicinal Chemistry, 45(11), 2274-2278. [Link]

-

Holý, A. (2003). Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base. Journal of Medicinal Chemistry, 46(13), 2816-2830. [Link]

-

Ijzerman, A. P., et al. (1992). Purine-Substituted Adenosine Derivatives with Small N6-Substituents as Adenosine Receptor Agonists. Nucleosides and Nucleotides, 11(2-4), 387-400. [Link]

-

Al-Omair, M. A., et al. (2023). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances, 13(30), 20645-20670. [Link]

-

Meijer, L., et al. (2003). Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. Accounts of Chemical Research, 36(6), 417-425. [Link]

-

Gavalas, A., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

-

Bettayeb, K., et al. (2008). N-&-N, a new class of cell death-inducing kinase inhibitors derived from the purine roscovitine. Molecular Cancer Therapeutics, 7(9), 2713-2724. [Link]

-

Castillo-Maldonado, J., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 24(19), 3505. [Link]

-

Arris, C. E., et al. (2000). Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles. Journal of Medicinal Chemistry, 43(15), 2797-2804. [Link]

-

Pathak, A. K., et al. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Archiv der Pharmazie, 345(4), 283-292. [Link]

-

Nesterov, V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7196. [Link]

-

Osolodkin, D. I., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3291. [Link]

-

Special Issue "Purine and Its Derivatives". (n.d.). MDPI. Retrieved from [Link]

-

Castillo-Maldonado, J., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 24(19), 3505. [Link]

-

Khizer, J., et al. (2020). Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. New Journal of Chemistry, 44(2), 525-534. [Link]

-

Pathak, A. K., et al. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Archiv der Pharmazie, 345(4), 283-292. [Link]

-

Rida, S. M., et al. (2007). Synthesis of Some Novel Substituted Purine Derivatives As Potential Anticancer, Anti‐HIV‐1 and Antimicrobial Agents. Archiv der Pharmazie, 340(4), 185-192. [Link]

-

Verma, S., et al. (2023). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 13(8), 5146-5171. [Link]

-

Prusoff, W. H., et al. (1979). Purine and pyrimidine nucleosides as antiviral agents: Recent developments. Nucleic Acids Research, 6(3), s143-s162. [Link]

-

Dinesh, S., et al. (2012). BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2919-2926. [Link]

-

Osolodkin, D. I., et al. (2021). Novel purine conjugates with N-heterocycles: synthesis and anti-influenza activity. Chemistry of Heterocyclic Compounds, 57(1), 108-114. [Link]

-

Ijzerman, A. P., et al. (1992). Purine-Substituted Adenosine Derivatives with Small N6-Substituents as Adenosine Receptor Agonists. Nucleosides and Nucleotides, 11(2-4), 387-400. [Link]

-

Gavalas, A., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

-

Holý, A. (2003). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 46(13), 2816-2830. [Link]

-

Schramm, V. L., & Tyler, P. C. (2003). Exploring Structure−Activity Relationships of Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 46(14), 2975-2987. [Link]

-

Kim, J., et al. (2021). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. International Journal of Molecular Sciences, 22(22), 12465. [Link]

-

Kidder, G. W., & Dewey, V. C. (1949). The biological activity of substituted purines. The Journal of Biological Chemistry, 179(1), 181-187. [Link]

-

Willmore, E., et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 4(8), 1255-1264. [Link]

-

Kim, J., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 46(15), 3143-3156. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceuticals | Special Issue : Purine and Its Derivatives [mdpi.com]

- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors | MDPI [mdpi.com]

- 14. Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation | MDPI [mdpi.com]

- 19. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of 6,9-Disubstituted Purines in Medicinal Chemistry

An In-Depth Technical Guide on the Discovery and Synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine and its Analogs

Purine derivatives are a cornerstone of medicinal chemistry, owing to their structural resemblance to endogenous nucleobases, which makes them ideal candidates for interacting with a wide array of biological targets.[1] The synthesis and study of 6,9-disubstituted purines have revealed a diverse range of biological activities, including antitumor, antibacterial, and antileishmanial properties.[2][3] The strategic placement of various substituents at the C6 and N9 positions of the purine scaffold is crucial in determining the molecule's biological activity.[2][3] This guide focuses on the discovery, synthesis, and characterization of N-Benzyl-9-cyclohexyl-9H-purin-6-amine, a representative member of a promising class of bioactive compounds.

Core Chemical Synthesis: A Modular Approach

The synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine and its analogs typically follows a convergent synthetic strategy, which allows for the facile introduction of diverse substituents at the C6 and N9 positions. This modularity is a key advantage in the exploration of structure-activity relationships (SAR).

General Synthetic Pathway

The synthesis generally proceeds through a nucleophilic aromatic substitution reaction. A 6-chloro-9-alkyl-9H-purine intermediate is reacted with benzylamine or a substituted benzylamine in the presence of a base, such as triethylamine (Et3N), in a suitable solvent like dimethyl sulfoxide (DMSO).[2][4]

Caption: General synthetic route for N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

Experimental Protocol: Synthesis of a Representative Analog (N-Benzyl-9-isopropyl-9H-purin-6-amine)

The following protocol is adapted from a literature procedure for a closely related analog and can be modified for the synthesis of the title compound by substituting isopropylamine with cyclohexylamine in the initial step.[2]

Materials:

-

6-Chloro-9-isopropyl-9H-purine

-

Benzylamine

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Water

-

Diethyl ether

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 6-chloro-9-isopropyl-9H-purine (100 mg, 0.51 mmol) and benzylamine (58 mg, 0.54 mmol) in a mixture of DMSO (4 ml) and triethylamine (57 mg, 0.56 mmol).

-

Stir the resulting solution at 90 °C for 2 hours.

-

After cooling to room temperature, dilute the mixture with water.

-

Extract the aqueous mixture with diethyl ether (7 x 10 ml).

-

Combine the organic layers and wash twice with brine.

-

Dry the organic layer over Na2SO4 and evaporate the solvent in vacuo to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Structural Characterization: Ensuring Identity and Purity

A comprehensive characterization of the synthesized compound is crucial to confirm its structure and assess its purity.[5] A multi-technique approach is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous determination of the molecular structure.[5]

-

¹H NMR: Provides information on the number and environment of protons. For N-Benzyl-9-cyclohexyl-9H-purin-6-amine, characteristic signals would be expected for the purine ring protons, the benzyl group protons, and the cyclohexyl group protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Sample Preparation for NMR: [5]

-

Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, such as DMSO-d6.

-

Acquire the spectra at room temperature.

-

Reference the chemical shifts to the residual solvent signal.

Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the synthesized compound.[5] Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds like purines.[5]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including information on bond lengths, bond angles, and intermolecular interactions.[2][6]

Biological Activity and Potential Mechanism of Action

Anticancer Activity

Several 6,9-disubstituted purines have demonstrated significant cytotoxic activity against various cancer cell lines.[4] For instance, a study on novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines showed that some compounds exhibited significant cytotoxic activity with IC50 values in the low micromolar range.[4] The proposed mechanism of action for some of these compounds includes the inhibition of DNA replication and induction of apoptosis.[4]

Caption: Hypothetical mechanism of anticancer action.

Anticonvulsant Activity

A study on 6-(alkylamino)-9-benzyl-9H-purines revealed a new class of anticonvulsant agents.[7] Potent activity against maximal electroshock-induced seizures was observed in compounds with a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethylamino)purine.[7]

Data Summary of Related Analogs

| Compound | Biological Activity | Cell Line/Model | IC50/Effective Dose | Reference |

| Compound 8 (a 6,9-disubstituted purine analog) | Cytotoxicity | High-grade serous ovarian cancer cell lines | Low micromolar range | [4] |

| 6-(Methylamino)-9-benzyl-9H-purine | Anticonvulsant | Maximal electroshock-induced seizures in rats | Potent activity | [7] |

| 6-(Dimethylamino)-9-benzyl-9H-purine | Anticonvulsant | Maximal electroshock-induced seizures in rats | Potent activity | [7] |

Conclusion and Future Perspectives

The synthetic route to N-Benzyl-9-cyclohexyl-9H-purin-6-amine and its analogs is well-established and allows for the creation of a diverse library of compounds for biological screening. Based on the significant anticancer and anticonvulsant activities of closely related compounds, N-Benzyl-9-cyclohexyl-9H-purin-6-amine represents a promising candidate for further investigation. Future work should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanism of action.

References

-

Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

-

N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

-

9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

-

N-Benzyl-9-isopropyl-9H-purin-6-amine. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022, December 18). Institute of Molecular and Translational Medicine. Retrieved March 21, 2026, from [Link]

-

Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. (2019, February 15). Beilstein Journals. Retrieved March 21, 2026, from [Link]

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Heterocyclic Compounds: A Study of its Biological Activity. (2024, December 15). Al-Nahrain Journal of Science. Retrieved March 21, 2026, from [Link]

-

6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents. (1988, March). Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

-

N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides. (2026, February 13). MDPI. Retrieved March 21, 2026, from [Link]

-

N-Benzyl-9-isopropyl-9H-purin-6-amine. (2013, May 25). PubMed. Retrieved March 21, 2026, from [Link]

Sources

- 1. (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine|High Purity [benchchem.com]

- 2. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of N-Benzyl-9-cyclohexyl-9H-purin-6-amine: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Purine-Based Drug Discovery

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is a disubstituted purine derivative of significant interest in contemporary pharmacological research. Its structural architecture, combining a flexible N-benzyl group with a bulky, lipophilic 9-cyclohexyl moiety, presents a unique profile for potential therapeutic applications, including but not limited to roles as kinase inhibitors or anticonvulsant agents[1][2]. However, as with many heterocyclic aromatic compounds, particularly purine derivatives, aqueous solubility can be a significant hurdle, profoundly impacting bioavailability and, consequently, therapeutic efficacy[3]. The purine ring system itself is largely hydrophobic, and the addition of substantial non-polar substituents like the benzyl and cyclohexyl groups is expected to further decrease its interaction with aqueous media[3].

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the anticipated solubility characteristics of N-Benzyl-9-cyclohexyl-9H-purin-6-amine, strategies for its empirical determination, and methods for potential solubility enhancement. By understanding the physicochemical principles governing its solubility, researchers can better design formulation strategies and interpret biological data.

Physicochemical Properties: A Predictive Analysis

While direct experimental data for N-Benzyl-9-cyclohexyl-9H-purin-6-amine is not extensively published, we can infer its likely properties by examining its structural components and related molecules.

| Property | Predicted Value/Characteristic | Rationale & Supporting Evidence |

| Molecular Formula | C₁₈H₂₁N₅ | Derived from its constituent parts: purine core, benzyl group, and cyclohexyl group. |

| Molecular Weight | ~307.4 g/mol | Calculated based on the molecular formula. |

| pKa | Weakly basic and weakly acidic | Purine itself is amphoteric, with a pKa of 2.39 for the basic nitrogen and 8.93 for the acidic proton[4]. The substituents are unlikely to dramatically shift these intrinsic properties. The 6-amino group will contribute to its basicity. |

| logP (Octanol-Water Partition Coefficient) | High | The presence of both a benzyl and a cyclohexyl group will significantly increase the lipophilicity compared to simpler purine derivatives. For instance, 9-Cyclohexyl-9H-purin-6-amine has a calculated XLogP3 of 1.7[5]. The addition of a benzyl group would further increase this value. |

| Aqueous Solubility | Predicted to be low | The hydrophobic nature of the purine core, compounded by the large, non-polar benzyl and cyclohexyl substituents, strongly suggests poor aqueous solubility[3]. |

| Melting Point | Expected to be a high-melting solid | Related compounds like N-benzyl-9H-purin-6-amine have a melting point of 230-233 °C[6]. The increased molecular weight and potential for crystal packing in the target molecule suggest a similarly high melting point. |

Factors Influencing the Solubility of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

The solubility of this compound will be a dynamic interplay of several factors. Understanding these is key to manipulating its behavior in experimental and physiological systems.

Caption: Key intrinsic and extrinsic factors governing the aqueous solubility of N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

Experimental Determination of Solubility: A Step-by-Step Protocol